molecular formula C18H18N2O4*HCl B613507 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride CAS No. 487027-89-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

Cat. No.: B613507
CAS No.: 487027-89-4
M. Wt: 326,35*36,45 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during the synthesis process. The compound is known for its stability and effectiveness in forming peptide bonds, making it a valuable tool in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the protection of the amino group of an amino acid using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the direct reaction of the amino acid with Fmoc chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide bond formation.

    Bases (e.g., DIPEA, TEA): Used to neutralize acids formed during reactions.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are essential in the synthesis of proteins and other biologically active molecules.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIUYXQXIOYBMD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678755
Record name 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487027-89-4
Record name 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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